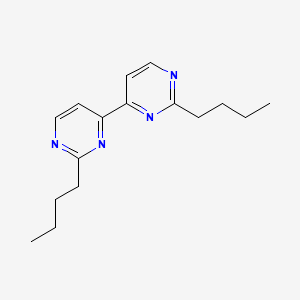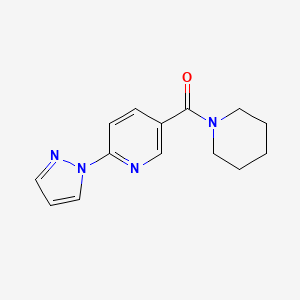
5-(PIPERIDINE-1-CARBONYL)-2-(1H-PYRAZOL-1-YL)PYRIDINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidino[6-(1H-pyrazol-1-yl)-3-pyridyl]methanone is a heterocyclic compound that contains a piperidine ring, a pyrazole ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(PIPERIDINE-1-CARBONYL)-2-(1H-PYRAZOL-1-YL)PYRIDINE typically involves the reaction of a piperidine derivative with a pyrazole derivative under specific conditions. One common method involves the use of a coupling reagent to facilitate the formation of the desired product. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and the reaction is typically carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient production of the compound with high purity and yield. The use of advanced purification techniques such as chromatography and crystallization ensures the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Piperidino[6-(1H-pyrazol-1-yl)-3-pyridyl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving 5-(PIPERIDINE-1-CARBONYL)-2-(1H-PYRAZOL-1-YL)PYRIDINE typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms of the compound with different functional groups.
Scientific Research Applications
Piperidino[6-(1H-pyrazol-1-yl)-3-pyridyl]methanone has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound is used to study its effects on various biological systems.
Medicine: The compound is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 5-(PIPERIDINE-1-CARBONYL)-2-(1H-PYRAZOL-1-YL)PYRIDINE involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives: These compounds have similar structural features and biological activities.
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds share the pyrazole and pyridine rings and have similar chemical properties.
Uniqueness
Piperidino[6-(1H-pyrazol-1-yl)-3-pyridyl]methanone is unique due to its specific combination of the piperidine, pyrazole, and pyridine rings. This unique structure allows it to interact with a wide range of molecular targets and exhibit diverse biological activities. Its versatility in chemical reactions and applications makes it a valuable compound in various fields of research .
Properties
Molecular Formula |
C14H16N4O |
|---|---|
Molecular Weight |
256.309 |
IUPAC Name |
piperidin-1-yl-(6-pyrazol-1-ylpyridin-3-yl)methanone |
InChI |
InChI=1S/C14H16N4O/c19-14(17-8-2-1-3-9-17)12-5-6-13(15-11-12)18-10-4-7-16-18/h4-7,10-11H,1-3,8-9H2 |
InChI Key |
ZXDZJKCQHMOJOV-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2=CN=C(C=C2)N3C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



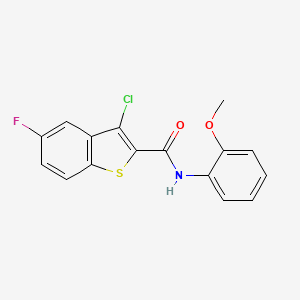
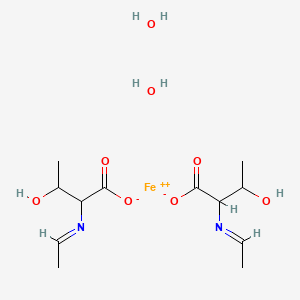
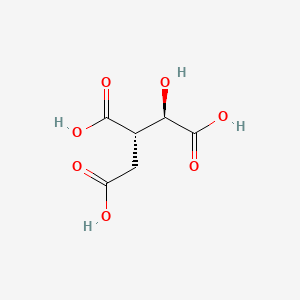
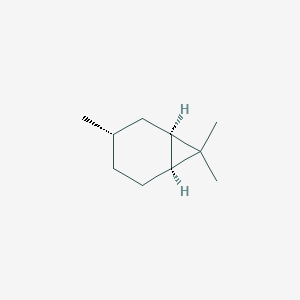

![6-Hydroxyimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B1175389.png)
![[Cyclo[glycyl-N5-(acetyl-|EO)-N5-(hydroxy-|EO)-L-ornithyl-N5-(acetyl-|EO)-N5-(hydroxy-|EO)-L-ornithyl-N5-(acetyl-|EO)-N5-(hydroxy-|EO)-L-ornithyl-L-seryl-L-seryl]ato(3-)]iron](/img/structure/B1175390.png)
